(s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Description

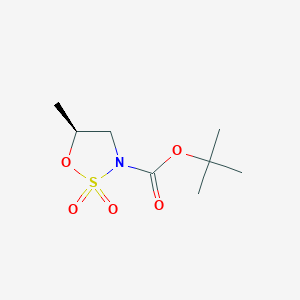

(S)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 1365481-13-5) is a chiral heterocyclic compound featuring a five-membered oxathiazolidine ring with a sulfone group (2,2-dioxide) and a tert-butyl carbamate (Boc) protecting group. The stereochemistry at the 5-position (S-configuration) and the 5-methyl substituent are critical for its role as a building block in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals . Its molecular formula is C₈H₁₅NO₅S, with a molecular weight of 237.27 g/mol .

Properties

IUPAC Name |

tert-butyl (5S)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFOJWQAHCHOLG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazolidine motifs, which are similar to the compound , have been found to exhibit notable medicinal and pharmaceutical properties. They are present in diverse natural and bioactive compounds and show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.

Mode of Action

It can be inferred from related thiazolidine derivatives that the presence of sulfur enhances their pharmacological properties. They are used as vehicles in the synthesis of valuable organic combinations.

Biochemical Pathways

Thiazolidine derivatives have been found to impact a variety of biological responses, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives.

Biological Activity

(s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS No. 396074-50-3) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. It possesses a molecular formula of CHNOS and a molecular weight of approximately 237.27 g/mol. This compound is characterized by its oxathiazolidine ring, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to act as a chiral building block in the synthesis of biologically active compounds. Its oxathiazolidine structure allows for interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate exhibit antimicrobial activity. For example, derivatives of oxathiazolidines have shown effectiveness against a range of bacterial strains. The presence of the sulfur atom and the carboxylate group in the structure enhances its interaction with microbial cell walls, leading to bactericidal effects.

Antioxidant Activity

Research has demonstrated that oxathiazolidine derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is crucial for preventing cellular damage and may contribute to the therapeutic effects observed in various diseases.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic processes, thereby affecting pathways related to inflammation and cancer progression. The mechanism often involves the binding of the compound to the active site of the enzyme, altering its activity.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxathiazolidine derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

Case Study 2: Antioxidant Efficacy

A research article highlighted the antioxidant potential of oxathiazolidine compounds using DPPH radical scavenging assays. The study reported that (s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate showed a notable reduction in DPPH absorbance at concentrations as low as 50 µg/mL, indicating strong free radical scavenging ability .

Case Study 3: Enzyme Inhibition

Another investigation focused on the inhibitory effects of oxathiazolidine derivatives on cyclooxygenase (COX) enzymes. The study found that these compounds could effectively inhibit COX-1 and COX-2 activities, suggesting their potential use in anti-inflammatory therapies .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 237.27 g/mol |

| CAS Number | 396074-50-3 |

| Purity | ≥97% |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Observations :

- Steric Effects : Bulkier substituents (e.g., tert-butyl, isobutyl) increase steric hindrance, influencing reactivity in nucleophilic substitutions or catalytic reactions .

- Chirality : The S- or R-configuration at the 4/5-position determines enantioselectivity in asymmetric synthesis .

- Solubility : Methyl and smaller substituents enhance solubility in polar solvents (e.g., DCM, DMF), while bulky groups reduce it .

Commercial Availability and Pricing

Q & A

Q. How can interdisciplinary methodologies (e.g., eco-toxicology + synthetic chemistry) assess the compound’s ecological risks?

- Methodological Answer : Combine synthetic workflows with ecotoxicological assays (e.g., Daphnia magna acute toxicity). Use life-cycle assessment (LCA) to quantify environmental footprints. Collaborate via quadripolar frameworks (theoretical, technical, epistemological, morphological) to balance lab efficacy and ecological safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.